molecular formula C10H13BrN2O2 B6267036 methyl 3-[(3-bromo-5-methylpyridin-2-yl)amino]propanoate CAS No. 1289049-65-5

methyl 3-[(3-bromo-5-methylpyridin-2-yl)amino]propanoate

Cat. No. B6267036
CAS RN: 1289049-65-5
M. Wt: 273.1
InChI Key:
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Description

“Methyl 3-[(3-bromo-5-methylpyridin-2-yl)amino]propanoate” is a chemical compound. It is also known as "methyl (3-bromo-5-methylpyridin-2-yl)glycinate" . The compound has a molecular weight of 259.1 .


Synthesis Analysis

The synthesis of similar compounds has been reported in the literature. For instance, the synthesis of “2-Amino-3-bromo-5-methylpyridine” involves bromination of "2-amino-3-methylpyridine" . Another study describes the Suzuki cross-coupling reaction of “5-bromo-2-methylpyridin-3-amine” with several arylboronic acids to synthesize a series of novel pyridine derivatives .


Molecular Structure Analysis

The InChI code for the compound is "1S/C9H11BrN2O2/c1-6-3-7 (10)9 (11-4-6)12-5-8 (13)14-2/h3-4H,5H2,1-2H3, (H,11,12)" . This code provides a standard way to encode the compound’s molecular structure and can be used to generate a visual representation of the molecule.


Physical And Chemical Properties Analysis

The compound is a powder and is stored at a temperature of 4 degrees Celsius .

Scientific Research Applications

Pharmaceutical Intermediate for Rupatadine Synthesis

Methyl 3-[(3-bromo-5-methylpyridin-2-yl)amino]propanoate: is a key intermediate in the synthesis of rupatadine . Rupatadine is an antihistamine and platelet-activating factor antagonist used in the treatment of allergies, such as hay fever and urticaria. The compound’s role in the synthesis process is crucial due to its structural specificity, which contributes to the efficacy of rupatadine.

Modulators of mGluR5

This compound is involved in the synthesis of oxazolidinone derivatives . These derivatives are significant as they act as modulators of the metabotropic glutamate receptor 5 (mGluR5) . mGluR5 modulators have potential therapeutic applications in treating a variety of central nervous system disorders, including anxiety, depression, and schizophrenia.

Cholinergic Drug Synthesis

The related compound, 3-bromo-6-methoxy-2-methyl-5-(4,4,5,5… , is an important intermediate for synthesizing cholinergic drugs . These drugs can treat gastrointestinal diseases by mimicking the action of acetylcholine on muscarinic receptors, thereby aiding in the treatment of conditions like irritable bowel syndrome.

Cancer Treatment Research

Derivatives of this compound have shown increased activity against cancer . Specifically, they are used in the development of pyrazolopyrimidine derivatives , which have shown promise in treating diseases related to the dysregulation of cMet kinases, such as non-small-cell lung carcinomas, gastric, and esophageal

Safety and Hazards

The compound is associated with several hazard statements including H303, H313, H315, H319, and H335 . These statements indicate that the compound may be harmful if swallowed, in contact with skin, or if inhaled, and it may cause skin and eye irritation .

properties

{ "Design of the Synthesis Pathway": "The synthesis pathway for methyl 3-[(3-bromo-5-methylpyridin-2-yl)amino]propanoate involves the reaction of 3-bromo-5-methylpyridin-2-amine with methyl 3-bromopropionate, followed by reduction of the resulting ester to yield the final product.", "Starting Materials": [ "3-bromo-5-methylpyridin-2-amine", "methyl 3-bromopropionate", "Sodium borohydride", "Methanol", "Hydrochloric acid", "Sodium hydroxide" ], "Reaction": [ "Step 1: Dissolve 3-bromo-5-methylpyridin-2-amine in methanol and add methyl 3-bromopropionate. Heat the mixture at reflux for several hours to yield methyl 3-[(3-bromo-5-methylpyridin-2-yl)amino]propanoate.", "Step 2: Dissolve the ester in methanol and add sodium borohydride. Stir the mixture at room temperature for several hours to reduce the ester to the corresponding alcohol.", "Step 3: Acidify the reaction mixture with hydrochloric acid and extract the product with ethyl acetate.", "Step 4: Wash the organic layer with water and brine, then dry over magnesium sulfate.", "Step 5: Concentrate the solution under reduced pressure to yield the crude product.", "Step 6: Dissolve the crude product in a mixture of methanol and sodium hydroxide and heat the mixture at reflux for several hours to yield the final product, methyl 3-[(3-bromo-5-methylpyridin-2-yl)amino]propanoate." ] }

CAS RN

1289049-65-5

Molecular Formula

C10H13BrN2O2

Molecular Weight

273.1

Purity

0

Origin of Product

United States

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